molecular formula C16H30N4O2 B2709615 3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA CAS No. 64624-50-6

3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA

Cat. No.: B2709615
CAS No.: 64624-50-6
M. Wt: 310.442
InChI Key: ZEVOXPMWNXQADS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-{2-[(cyclohexylcarbamoyl)amino]ethyl}urea is a chemical compound designed for research applications, featuring a urea core substituted with cyclohexyl and ethyl-linked carbamoyl groups. This structure is related to a class of N,N'-dicyclohexyl urea compounds that have demonstrated significant pharmacological potential in preclinical models, particularly as active agents against ulceration . Researchers can utilize this compound to investigate the role of urea derivatives in gastrointestinal protection, as closely related analogs have shown the ability to significantly reduce gastric acid secretion and total acidity, with efficacy comparable to omeprazole . The proposed mechanism of action for such compounds may involve dual antioxidant activity and direct inhibition of gastric H+/K+ ATPase, offering a multifaceted approach to cellular protection . Furthermore, its structural motif is found in other therapeutic areas, including sulfonylurea-based antidiabetic agents, highlighting the broader research utility of the urea scaffold in medicinal chemistry and drug discovery . This makes this compound a valuable tool for scientists exploring new biological pathways and developing novel therapeutic agents.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h13-14H,1-12H2,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOXPMWNXQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA typically involves the reaction of cyclohexyl isocyanate with 2-(cyclohexylcarbamoylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of cyclohexyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated urea derivatives.

Scientific Research Applications

3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Carboxamide Derivatives (e.g., 2CMPA, 2BA2C)
  • Key Features: Compounds like 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA) and 2-benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) share the cyclohexylcarbamoyl group but incorporate additional benzoyl or amino acid moieties (e.g., propanoic acid).
  • Solubility : The presence of carboxylic acid groups (as in 2CMPA) enhances aqueous solubility compared to the target compound, which lacks ionizable groups .
  • Protein Binding : Studies show these derivatives interact with bovine serum albumin (BSA) via hydrophobic and hydrogen-bonding interactions, suggesting the target compound may exhibit similar binding tendencies due to shared urea and carbamoyl motifs .
Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea)
  • Key Features : Nitrosoureas, such as NSC-409962, contain a reactive nitroso group and alkylating chloroethyl chains. Unlike the target compound, these agents are ionizable and highly lipophilic.
  • Mechanism : Nitrosoureas act as alkylating agents, whereas the target compound’s urea group may facilitate hydrogen bonding without alkylation capacity .
Pyrazole-Containing Ureas (e.g., 1-Alkyl-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas)
  • Key Features : These compounds integrate pyrazole heterocycles, enhancing structural rigidity compared to the target compound’s flexible cyclohexyl-ethyl chain.
  • Synthesis: Prepared via azide-amine coupling or pyrazolooxazinone reactions, differing from the likely carbodiimide-mediated synthesis of the target urea .
Pharmaceutical Impurities (e.g., Benazepril Hydrochloride Impurities)
  • Key Features: Impurities like [(3S)-3-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid hydrochloride share urea/amide linkages but include complex heterocyclic systems.
  • Regulatory Relevance : Highlight the importance of purity analysis for urea derivatives, emphasizing the need for HPLC/UV or similar methods for the target compound .
Sulfonylurea Derivatives (e.g., NCATS 757209Q8G8)
  • Key Features : This sulfonylurea contains a trans-4-methylcyclohexyl group and a sulfonamide linker, contrasting with the target compound’s carbamoyl-ethyl group.

Comparative Data Table

Compound Structural Highlights Molecular Weight (g/mol) Key Properties Biological Relevance References
Target Compound Urea, dual cyclohexyl, ethyl carbamoyl ~365.5 (calculated) High lipophilicity Hypothesized enzyme inhibition
2CMPA Benzoyl, cyclohexylcarbamoyl, propanoic acid ~362.4 Moderate solubility (carboxylic acid) BSA interaction
NSC-409962 (Nitrosourea) Nitroso, chloroethyl chains 214.5 High lipophilicity, alkylating Anticancer (CNS penetration)
Benazepril Impurity D Cyclohexyl, benzazepin, acetic acid ~480.5 Moderate solubility Pharmaceutical impurity
NCATS 757209Q8G8 Sulfonylurea, methylcyclohexyl ~453.5 Reduced lipophilicity (sulfonyl) Undisclosed receptor target

Key Findings

Lipophilicity : The target compound’s dual cyclohexyl groups likely enhance membrane permeability, akin to nitrosoureas, but without alkylating toxicity .

Solubility Limitations : Unlike carboxamide derivatives with ionizable groups (e.g., 2CMPA), the target compound’s solubility in aqueous media may be poor, necessitating formulation adjustments .

Synthetic Complexity : Compared to pyrazole-ureas or sulfonylureas, the target compound’s synthesis may require milder conditions due to the absence of reactive heterocycles .

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-1-{2-[(cyclohexylcarbamoyl)amino]ethyl}urea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling cyclohexyl isocyanate with a pre-functionalized ethylamine derivative. A validated approach uses toluene or dichloromethane as inert solvents under reflux, with triethylamine as a base to neutralize HCl byproducts . Reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for minimizing side products like unreacted intermediates or dimerized urea derivatives. Yield optimization (70–85%) requires strict anhydrous conditions and inert gas purging to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities at 254 nm. Compare retention times against synthesized standards .
  • Structural Confirmation: Employ 1^1H-NMR (δ 6.5–7.2 ppm for urea NH protons) and 13^{13}C-NMR (δ 155–160 ppm for carbonyl carbons). IR spectroscopy (1650–1700 cm1^{-1} for urea C=O stretches) further validates functional groups .

Q. What solvents are optimal for solubility studies, and how does polarity affect experimental outcomes?

Methodological Answer: Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen-bonding interactions with urea moieties. For biological assays, use DMSO stock solutions (<1% v/v) to avoid cellular toxicity. Solubility in aqueous buffers (pH 7.4) is limited (<0.1 mg/mL), necessitating surfactants like Tween-80 for in vitro studies .

Q. What safety precautions are necessary for handling this compound?

Methodological Answer:

  • Toxicity: Classified as harmful if swallowed (H302) and a skin/eye irritant (H315/H319). Use nitrile gloves, fume hoods, and PPE during synthesis .
  • Storage: Store at 2–8°C in amber vials under nitrogen to prevent degradation. Monitor for discoloration or precipitate formation as signs of instability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in impurity profiling during synthesis?

Methodological Answer: Contradictions in impurity profiles (e.g., unexpected byproducts) arise from variable reaction kinetics or solvent purity. Use LC-MS to identify low-abundance impurities (e.g., hydrolyzed carbamates or cyclized derivatives). Adjust reaction stoichiometry or introduce scavengers (e.g., molecular sieves) to suppress side reactions .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Perform density functional theory (DFT) calculations to map hydrolysis pathways of the urea bond. Accelerated stability studies (40–60°C, pH 1–13) coupled with Arrhenius modeling predict degradation kinetics. Correlate computational results with experimental HPLC data to validate degradation products .

Q. What experimental designs quantify the compound’s interaction with serum albumin, and how does binding affinity impact pharmacokinetics?

Methodological Answer:

  • Binding Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (KdK_d). Competitive displacement assays with warfarin or ibuprofen identify binding sites on albumin .
  • Pharmacokinetic Impact: High albumin binding (>90%) reduces free drug availability, necessitating dose adjustments in vivo. Validate using equilibrium dialysis followed by LC-MS/MS quantification .

Q. How do structural modifications (e.g., cyclohexyl substitution) influence bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Design: Synthesize analogs with substituents on the cyclohexyl ring (e.g., hydroxyl, methyl) or urea linker.
  • Testing: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Compare IC50_{50} values and molecular docking simulations to map steric/electronic effects .

Q. What chromatographic methods resolve enantiomeric impurities in asymmetric synthesis?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. Adjust catalyst loading (e.g., chiral amines) to optimize ee >98% .

Q. How does the compound’s logP value correlate with membrane permeability in cell-based assays?

Methodological Answer:

  • logP Determination: Measure octanol/water partitioning via shake-flask method.
  • Permeability: Use Caco-2 cell monolayers to assess apparent permeability (PappP_{app}). High logP (>3) often correlates with passive diffusion but may increase cytotoxicity. Balance hydrophobicity with polar surface area for optimal bioavailability .

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